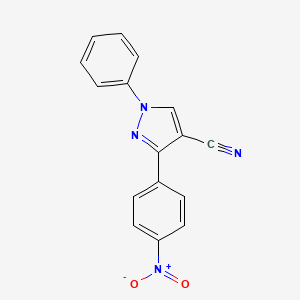
2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide, also known as MTAA, is a synthetic compound that has been widely used in scientific research. MTAA is a thiazole derivative that has shown potential in various biological and biochemical applications.
作用機序
The mechanism of action of 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in various biological processes. 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their death. In addition, 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide has several advantages for lab experiments, including its high purity and stability. 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide is also readily available and can be synthesized in large quantities. However, one limitation of 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide in scientific research. One area of interest is the development of new drugs based on 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide. 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide has shown potential as an anticancer and antimicrobial agent, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide could be used as a probe to study the function of specific enzymes and proteins involved in various biological processes. Finally, further research could focus on improving the solubility of 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide, which would make it more versatile for use in different experiments.
合成法
2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide is synthesized by reacting 3-methoxyphenol with thioacetic acid followed by cyclization with thionyl chloride. The resulting intermediate is then reacted with 2-bromoacetyl chloride to yield the final product. The synthesis of 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide has been optimized to achieve high yields and purity.
科学的研究の応用
2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide has been used in various scientific research applications, including the development of new drugs and the study of biological processes. 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to have anticancer, antimicrobial, and antifungal properties. Additionally, 2-(3-methoxyphenoxy)-N-1,3-thiazol-2-ylacetamide has been used as a probe to study protein-protein interactions and enzyme activity.
特性
IUPAC Name |
2-(3-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-9-3-2-4-10(7-9)17-8-11(15)14-12-13-5-6-18-12/h2-7H,8H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDSBPRCQAELHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5868938.png)
![2-{[2-(acetylamino)phenyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5868960.png)
![1-(1-benzofuran-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5868961.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5868975.png)
![6-[4-(4-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5868979.png)

![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5869002.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)